N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE
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Overview
Description
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid chlorides and bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often employ green chemistry principles. These methods may involve the use of microwave irradiation, one-pot multicomponent reactions, and other environmentally friendly techniques to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products
The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant biological and industrial applications .
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and modulating biochemical processes. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core structure and exhibits similar biological activities.
N-(4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL)PENTANAMIDE: Another benzothiazole derivative with comparable chemical properties.
Uniqueness
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonylpropanamide moiety differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications .
Properties
IUPAC Name |
3-benzylsulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-17-7-12-21-22(15-17)30-24(26-21)19-8-10-20(11-9-19)25-23(27)13-14-31(28,29)16-18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJMYQIDIBQEOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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